molecular formula C19H25N3O4S B2675748 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2034459-20-4

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2675748
CAS No.: 2034459-20-4
M. Wt: 391.49
InChI Key: VVQKZPYMIOQCBR-UHFFFAOYSA-N
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Description

(4-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a synthetic chemical compound of significant interest in biomedical research, particularly in the fields of immunology and oncology. Its molecular structure incorporates a 6-methoxyindole scaffold linked to a piperazine ring that is further substituted with a tetrahydro-2H-thiopyran 1,1-dioxide group. This specific arrangement is designed to modulate key intracellular signaling pathways. The compound is hypothesized to function as an inhibitor of diacylglycerol kinases (DGKs), specifically the alpha and zeta isoforms[a]. DGKs are intracellular lipid kinases that phosphorylate diacylglycerol (DAG) to phosphatidic acid (PA). As DAG is a critical second messenger that propagates signals from the T-cell receptor (TCR), its conversion by DGKs serves as a natural braking mechanism on T-cell activation[a]. Therefore, inhibiting DGK activity can enhance TCR signaling, lower the antigen threshold required for T-cell activation, promote T-cell proliferation, and bolster anti-tumor immune responses[a]. Research indicates that DGK inhibition may help overcome the suppressive effects of various endogenous immune checkpoints, making it a promising therapeutic strategy[a]. This mechanism positions this compound as a valuable tool compound for investigating T-cell biology, for developing novel cancer immunotherapies, and for studying diseases characterized by impaired immune cell function. The compound is provided for research purposes to further explore these potential applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-26-16-3-2-14-12-18(20-17(14)13-16)19(23)22-8-6-21(7-9-22)15-4-10-27(24,25)11-5-15/h2-3,12-13,15,20H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQKZPYMIOQCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(CC3)C4CCS(=O)(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex organic molecule that exhibits potential biological activity. Its unique structural features, including a piperazine ring and a tetrahydrothiopyran moiety, suggest various pharmacological applications. This article explores the biological activity of this compound, synthesizing available research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2O4SC_{16}H_{20}N_{2}O_{4}S with a molecular weight of approximately 360.41 g/mol. The structure incorporates a piperazine ring linked to a methanone and an indole derivative, which are known for their diverse biological properties.

PropertyValue
Molecular FormulaC16H20N2O4SC_{16}H_{20}N_{2}O_{4}S
Molecular Weight360.41 g/mol
CAS Number2034320-81-3

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, studies on thiopyran derivatives have shown enhanced activity against various pathogens, including bacteria and fungi. The incorporation of sulfur in the structure is believed to contribute significantly to its antimicrobial efficacy.

Antifungal Activity

In a study evaluating novel thiophenyl flavonoids, it was found that sulfur substitution increased antifungal activity compared to nitrogen analogues. This suggests that the tetrahydrothiopyran component may enhance antifungal properties in related compounds .

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the interaction with specific biological targets may involve modulation of enzyme activity or receptor binding. Similar compounds have been shown to act as agonists or antagonists at various receptors, influencing pathways related to inflammation and infection.

Case Studies

  • Antimicrobial Screening : A recent study synthesized several thiopyran derivatives and assessed their antimicrobial activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. The results indicated that compounds with tetrahydrothiopyran structures displayed potent antimicrobial effects .
  • Structure-Activity Relationship : Research into related piperazine derivatives has revealed a correlation between structural modifications and biological activity. For example, variations in substituents on the piperazine ring have been linked to changes in potency against specific bacterial strains .

Future Directions

Given the promising biological activities associated with this compound's structural features, further research is warranted to explore its pharmacological potential comprehensively. Suggested areas for future study include:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the specific interactions at the molecular level to understand how this compound affects cellular pathways.
  • Development of Analogues : Synthesizing and testing analogues to optimize biological activity and reduce potential side effects.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound's structural features suggest potential as a lead compound for new therapeutic agents targeting various diseases, including cancer and bacterial infections. Its ability to interact with biological targets can be explored through structure-activity relationship studies.
  • Antimicrobial Activity : Preliminary studies on similar thiopyran derivatives indicate significant antimicrobial properties. The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis, making it a candidate for developing new antibiotics.
  • Neuropharmacology : The piperazine component is known for its activity in neuropharmacological applications. Compounds containing piperazine rings have been associated with antidepressant and anxiolytic effects.

Biochemical Studies

The compound can be utilized in biochemical assays to study its interaction with specific enzymes or receptors. Understanding these interactions can elucidate its potential therapeutic mechanisms and aid in drug design.

Material Science

Given its unique chemical structure, this compound may also find applications in material science, particularly in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Pharmacological Implications

The compound’s analogs differ primarily in substitutions at the piperazine-linked moiety and indole ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs
Compound Name / CAS No. Key Structural Features Molecular Formula Notable Properties / Hypothesized Bioactivity
Target Compound 6-Methoxyindole, sulfone-thiopyran-piperazine C₂₀H₂₄N₃O₃S Enhanced polarity due to sulfone; potential CNS activity
[4-Benzylpiperazin-1-yl)(1H-indol-2-yl)methanone (63925-79-1)** Benzyl-piperazine, unsubstituted indole C₂₀H₂₁N₃O Reported in serotonin receptor studies; benzyl group may enhance lipophilicity
(6-Methoxy-1H-indol-2-yl)[4-(3-(isopropylamino)-2-pyridinyl)piperazin-1-yl]methanone (136817-42-0) Pyridinyl-piperazine, isopropylamino group C₂₂H₂₈N₅O₂ Pyridine substitution may improve solubility; isopropylamino group could modulate receptor selectivity
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Trifluoromethylphenyl, thiophene C₁₆H₁₅F₃N₂OS Fluorine atoms enhance metabolic stability and binding affinity
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Indol-3-yl, dihydropyrazole C₂₂H₁₈N₄O Indol-3-yl substitution may alter receptor targeting (e.g., kinase inhibition)

Bioactivity and Functional Insights

While direct bioactivity data for the target compound is absent in the evidence, inferences can be drawn from analogs:

  • Serotonin Receptor Modulation : Benzyl-piperazine-indole derivatives (e.g., CAS 63925-79-1) are implicated in 5-HT receptor interactions due to structural mimicry of serotonin .
  • Metabolic Stability: Sulfone and trifluoromethyl groups (target compound and Compound 21) may reduce cytochrome P450-mediated degradation compared to non-fluorinated or non-oxidized analogs .
  • Solubility vs. Lipophilicity : The 6-methoxyindole group in the target compound balances hydrophilicity (methoxy) and lipophilicity (indole), whereas benzyl or pyridinyl substitutions skew this balance .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methoxy-1H-indol-2-yl)methanone in a laboratory setting?

  • Methodological Answer : The synthesis involves sequential coupling reactions. A validated approach includes:

  • Step 1 : Reacting the sulfone-modified tetrahydrothiopyran with piperazine under reflux in methanol, using HCl as a catalyst to form the piperazinyl intermediate (yield: ~91%) .
  • Step 2 : Coupling the intermediate with 6-methoxyindole-2-carboxylic acid via a carbodiimide-mediated amide bond formation.
  • Critical Parameters : Solvent choice (e.g., DCM for sulfonylation steps), temperature control (<25°C to prevent side reactions), and purification via column chromatography (ethyl acetate/hexane gradients) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use orthogonal characterization techniques:

  • TLC (Rf = 0.3 in ethyl acetate/hexane 20:80) for preliminary purity assessment .
  • NMR : Compare 1H^1H and 13C^{13}C spectra to reference data for indole (δ 7.2–7.8 ppm) and piperazine (δ 2.5–3.5 ppm) moieties .
  • HRMS : Verify molecular weight (e.g., calculated for C20_{20}H23_{23}N3_3O4_4S: 425.14 g/mol) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm sulfone geometry (e.g., monoclinic P21_1/c space group, β ≈ 91.5°) .

Q. What in vitro assays are recommended for initial biological evaluation?

  • Methodological Answer : Prioritize receptor-binding assays for histamine or serotonin receptors due to structural analogs (e.g., dual H1/H4 ligands in ).

  • Radioligand Displacement : Use 3H^3H-mepyramine for H1 receptor affinity (IC50_{50} determination) .
  • Functional Assays : Measure cAMP inhibition in HEK293 cells expressing H4 receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents and analyze effects:

  • Piperazine Substitutions : Replace tetrahydrothiopyran with 4-methylpiperazine (as in , compound 21) to assess steric and electronic impacts on receptor binding .
  • Indole Modifications : Vary methoxy group position (e.g., 5-methoxy vs. 6-methoxy) and compare binding kinetics .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with H4 receptor residues (e.g., Glu182, Asp94) .

Q. How should researchers address contradictory bioactivity data across different assays?

  • Methodological Answer : Conduct orthogonal validation:

  • Replicate Assays : Ensure consistency in cell lines (e.g., CHO vs. HEK293 may yield divergent results) .
  • Counter-Screens : Test against off-target receptors (e.g., serotonin 5-HT2A_{2A}) to rule out promiscuity .
  • Structural Analysis : Compare crystallographic data (e.g., sulfone conformation in ) with inactive analogs to identify critical binding motifs .

Q. What computational strategies predict this compound’s pharmacokinetic properties?

  • Methodological Answer : Combine in silico tools:

  • ADMET Prediction : Use SwissADME to estimate logP (target <3 for CNS penetration) and CYP450 inhibition risks .
  • MD Simulations : Run 100-ns trajectories to assess membrane permeability (e.g., interaction with lipid bilayers) .
  • QSAR Models : Corrogate bioactivity data (e.g., anti-tubercular pIC50_{50} = 7.36 in ) with electronic descriptors (HOMO-LUMO gaps) .

Q. What crystallographic techniques resolve this compound’s conformational flexibility?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., methanol/water 1:1) and resolve space groups (e.g., monoclinic P21_1/c) .
  • Torsion Angle Analysis : Compare sulfone (C-SO2_2-C) and piperazine dihedral angles to analogs in (e.g., fluorophenyl-piperazine derivatives) .

Q. How can solubility and stability challenges be mitigated during formulation?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (e.g., >1 mg/mL for in vivo dosing) .
  • pH Stability Studies : Test degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours .

Methodological Notes

  • Safety : Handle sulfonyl chlorides and indole intermediates in fume hoods; refer to GHS guidelines ( ) for hazard mitigation .
  • Data Reproducibility : Archive raw NMR (FID files) and crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .

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